molecular formula C14H21NNa2O14S B590772 heparin disaccharide II-A, sodium salt CAS No. 136098-06-1

heparin disaccharide II-A, sodium salt

Cat. No. B590772
CAS RN: 136098-06-1
M. Wt: 505.355
InChI Key: IAAJPSODROFFEW-UFNCJXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heparin disaccharide II-A, sodium salt is a product of heparin and heparin sulphate digestion . It is prepared by digesting porcine mucosal heparin with bacterial heparinase enzymes . The product is exceptionally pure, greater than 95% by HPLC .


Synthesis Analysis

The synthesis of heparin disaccharides involves the action of heparinase II . The unsaturated heparin disaccharides are produced by digesting porcine mucosal heparin with the bacterial heparinase enzymes .


Molecular Structure Analysis

The molecular weight of heparin disaccharide II-A, sodium salt is 563.35 . Its molecular formula is C12H16NO16S2•3Na . The structure of heparin is extremely complex due to heterogeneity in both sequence and size .


Chemical Reactions Analysis

Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . The repeating disaccharide of the heparosan precursor sets the typical GAG pattern of alternating uronic acid and hexosamine .


Physical And Chemical Properties Analysis

Heparin disaccharide II-A, sodium salt is a solid that mixes with water . Its overall conformation is rod-like in solution as well as in the solid state .

Mechanism of Action

The mechanism of action of heparin is ATIII-dependent. It acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . It is used as an anticoagulant agent .

Future Directions

Synthetic and semi-synthetic heparins are in development and may become reality in the relatively near future . This includes the development of heparin disaccharide II-A, sodium salt and other related compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of heparin disaccharide II-A, sodium salt involves the depolymerization of heparin followed by the selective cleavage of the disaccharide unit. The disaccharide unit is then converted to its sodium salt form.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrogen peroxide", "Sodium chloride", "Acetic acid", "Ethanol" ], "Reaction": [ "Depolymerization of heparin using hydrogen peroxide and sodium hydroxide", "Selective cleavage of the disaccharide unit using sodium hydroxide and sodium chloride", "Conversion of the disaccharide unit to its sodium salt form using acetic acid and ethanol" ] }

CAS RN

136098-06-1

Molecular Formula

C14H21NNa2O14S

Molecular Weight

505.355

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium

InChI

InChI=1S/C14H21NO14S.2Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);;/t6-,7-,8+,10+,11+,12+,14-;;/m0../s1

InChI Key

IAAJPSODROFFEW-UFNCJXMFSA-N

SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.